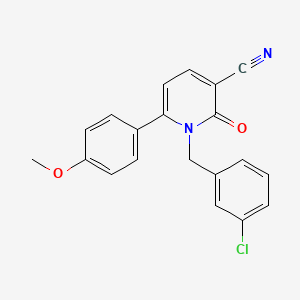

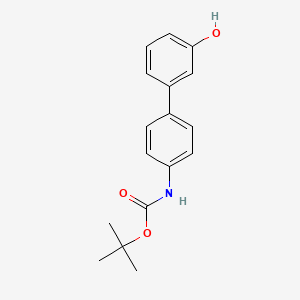

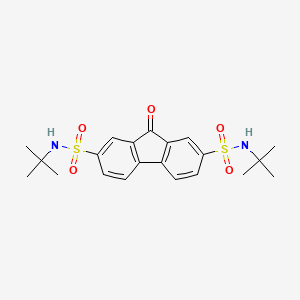

![molecular formula C17H23N3O2 B2475683 (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421491-31-7](/img/structure/B2475683.png)

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a piperazine ring, a cyclohexyl group, a furo[3,2-b]pyrrole group, and a methanone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, a novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative was synthesized, and its corresponding polymer was successfully obtained via electrochemical polymerization .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their electrochemical and optical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been studied for their electrochemical and optical properties. For example, a novel polymer exhibited a reversible electrochromic behavior with a high optical contrast .

Applications De Recherche Scientifique

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has been extensively studied in the field of neuroscience for its potential therapeutic applications. As an NMDA receptor antagonist, this compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in research on the mechanisms of synaptic plasticity and learning and memory, as well as in the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.

Mécanisme D'action

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This blocks the flow of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include reducing glutamate-induced excitotoxicity, increasing cerebral blood flow, and modulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone in lab experiments is its selective antagonism of the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high doses.

Orientations Futures

There are many potential future directions for research on (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone and its therapeutic applications. One area of interest is the development of new drugs that target the NMDA receptor using this compound as a lead compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Additionally, research on the biochemical and physiological effects of this compound may lead to new insights into the mechanisms of neuroprotection and synaptic plasticity.

Méthodes De Synthèse

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can be synthesized using a variety of methods, but one of the most commonly used is the Hantzsch pyridine synthesis. In this method, 4-cyclohexylpiperazine, 4H-furo[3,2-b]pyrrole-5-carbaldehyde, and ethyl acetoacetate are reacted together in the presence of a catalyst to form this compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient way to synthesize the compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound. Unfortunately, without more specific information, it’s difficult to provide detailed safety and hazard information .

Propriétés

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(4H-furo[3,2-b]pyrrol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-17(15-12-16-14(18-15)6-11-22-16)20-9-7-19(8-10-20)13-4-2-1-3-5-13/h6,11-13,18H,1-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUKIDISPUOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

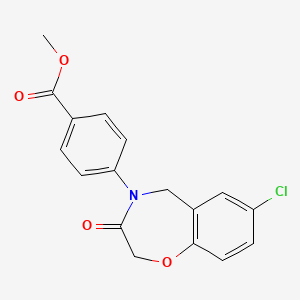

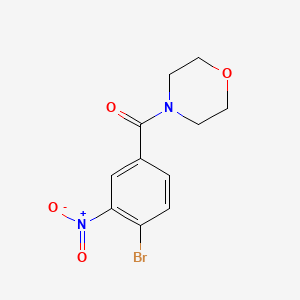

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)

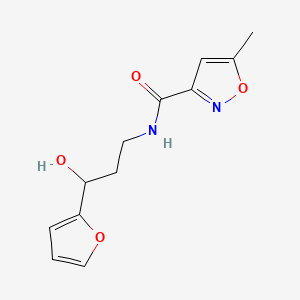

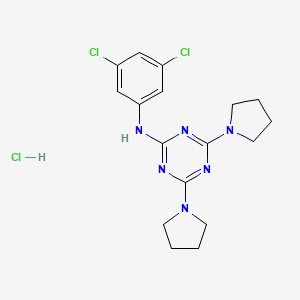

![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

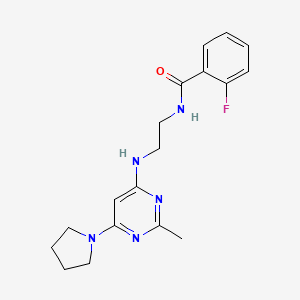

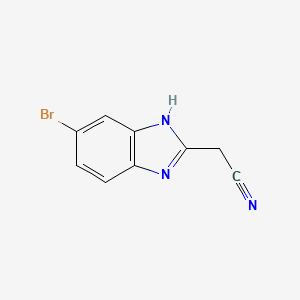

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)